molecular formula C9H11Br2ClN2 B1435113 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride CAS No. 1796928-60-3

6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride

Cat. No.: B1435113
CAS No.: 1796928-60-3
M. Wt: 342.46 g/mol
InChI Key: UXRKBGKQTJQYPV-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride is a chemical compound belonging to the quinazoline class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Biltz synthesis, which uses o-phenylenediamine and formic acid under high-temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinazoline-2,4-dione derivatives.

  • Reduction: Amine derivatives of the quinazoline ring.

  • Substitution: Substituted quinazolines with various functional groups.

Scientific Research Applications

6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including antitumor and antimicrobial activities.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride is similar to other quinazoline derivatives, such as:

  • Quinazoline-2,4(1H,3H)-dione: This compound is structurally similar but lacks the bromine atoms.

  • 6,8-Dibromo-3-methylquinazoline: This compound has a similar structure but lacks the tetrahydro modification.

Uniqueness: The presence of bromine atoms and the tetrahydro modification make this compound unique compared to other quinazoline derivatives. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dibromo-3-methyl-2,4-dihydro-1H-quinazoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N2.ClH/c1-13-4-6-2-7(10)3-8(11)9(6)12-5-13;/h2-3,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKBGKQTJQYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C(=CC(=C2)Br)Br)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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